2-Amino-2-(4-isopropylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H2,13,14) |
InChI Key |
DLUFWNKJJLNSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 4 Isopropylphenyl Acetamide and Analogous Structures
Established Synthetic Routes to 2-Amino-2-(4-isopropylphenyl)acetamide Core
The fundamental structure of this compound can be assembled through well-established methodologies in amino acid synthesis, most notably the Strecker and Bucherer-Bergs reactions. Both pathways typically commence with 4-isopropylbenzaldehyde (B89865) as the key starting material.
The Strecker synthesis offers a direct route to α-amino acids and their derivatives. nih.govmasterorganicchemistry.com In the context of this compound, the synthesis begins with the reaction of 4-isopropylbenzaldehyde with ammonia (B1221849) and a cyanide source, such as potassium cyanide, to form an α-aminonitrile intermediate. masterorganicchemistry.com This intermediate, 2-amino-2-(4-isopropylphenyl)acetonitrile, is then subjected to hydrolysis to yield the corresponding amino acid. To obtain the final acetamide (B32628), the amino acid can be converted to its amide derivative through standard peptide coupling or activation methods. A safer, common protocol uses ammonium (B1175870) chloride (NH₄Cl) and potassium cyanide (KCN) in place of ammonia and hydrogen cyanide gas. masterorganicchemistry.com The reaction is believed to proceed through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.com
The Bucherer-Bergs reaction provides another efficient pathway, primarily for the synthesis of hydantoins, which are key intermediates that can be converted to α-amino acids and their amides. mdpi.com This multicomponent reaction involves heating the starting carbonyl compound, in this case, 4-isopropylbenzaldehyde, with potassium cyanide and ammonium carbonate. mdpi.com The resulting product is a 5-(4-isopropylphenyl)hydantoin. Subsequent hydrolysis of the hydantoin (B18101) ring can yield the desired α-amino acid, which can then be amidated to form this compound. The Bucherer-Bergs reaction is notable for its operational simplicity and effectiveness for a wide range of aldehydes and ketones. mdpi.com
Table 1: Key Synthetic Routes to the 2-Amino-2-arylacetamide Core
| Method | Starting Material | Key Reagents | Intermediate | Final Product (after amidation) |
|---|---|---|---|---|
| Strecker Synthesis | 4-Isopropylbenzaldehyde | NH₄Cl, KCN, H₃O⁺ | 2-Amino-2-(4-isopropylphenyl)acetonitrile | This compound |
| Bucherer-Bergs Reaction | 4-Isopropylbenzaldehyde | KCN, (NH₄)₂CO₃, Hydrolysis | 5-(4-Isopropylphenyl)hydantoin | This compound |
Strategies for Derivatization and Analogue Synthesis
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into changes to the aminoacetamido moiety, variations of the aromatic substituent, and integration into larger heterocyclic systems.
The primary amine and the amide group of the aminoacetamido moiety are prime targets for derivatization.
N-Acylation and N-Alkylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides to introduce a variety of substituents. Similarly, N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. These modifications allow for the exploration of how different groups at this position affect the molecule's properties. Research has shown that N-substituted 2-phenylacetamides can be synthesized, and their selective alkylation is of practical importance in various chemical fields. researchgate.net For instance, N-substituted peptide amides can be prepared using solid-phase synthesis on a resin support. google.com
Amide Group Modification: The amide nitrogen can also be a site for substitution, although it is generally less reactive than the primary amine. Under specific conditions, such as in the presence of a suitable catalyst, selective N-arylation of the amide can be achieved. Tandem acylation-Smiles rearrangement reactions have also been reported for the synthesis of complex benzhydryl derivatives from phenylacetyl chlorides and sulfonamides. acs.orgfigshare.com
Table 2: Examples of Aminoacetamido Moiety Modification
| Modification Type | Reagents/Conditions | Resulting Structure |
|---|---|---|
| N-Acylation | Acyl chloride, base | N-Acyl-2-amino-2-(4-isopropylphenyl)acetamide |
| N-Alkylation | Alkyl halide, base or Reductive amination | N-Alkyl-2-amino-2-(4-isopropylphenyl)acetamide |
| Amide N-Arylation | Aryl halide, catalyst | 2-Amino-N-aryl-2-(4-isopropylphenyl)acetamide |
The 4-isopropylphenyl group can be replaced with a wide array of other substituted aryl or alkyl groups. This is typically achieved by starting the synthesis (e.g., Strecker or Bucherer-Bergs) with a different aldehyde or ketone.
Aryl Group Variation: By employing various substituted benzaldehydes (e.g., with chloro, fluoro, bromo, nitro, or methoxy (B1213986) groups) in the initial synthetic steps, a range of N-phenylacetamide derivatives can be generated. nih.govnih.gov For example, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been achieved starting from p-phenylenediamine (B122844) and various α-bromophenylethanones. nih.gov
Alkyl and Cycloalkyl Variation: Instead of an aromatic aldehyde, an aliphatic or cycloaliphatic aldehyde or ketone can be used as the starting material in a Strecker or Bucherer-Bergs synthesis to produce analogues with different R-groups. masterorganicchemistry.com
Heterocyclic Substituents: The phenyl ring can also be replaced by various heterocyclic rings. For instance, the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives has been reported, showcasing the versatility of the acetamide scaffold. nih.gov
Table 3: Examples of 4-Isopropylphenyl Substituent Variation
| Starting Aldehyde | Resulting Analogue Core |
|---|---|
| 4-Chlorobenzaldehyde | 2-Amino-2-(4-chlorophenyl)acetamide |
| 4-Methoxybenzaldehyde | 2-Amino-2-(4-methoxyphenyl)acetamide |
| Cyclohexanecarboxaldehyde | 2-Amino-2-(cyclohexyl)acetamide |
| 2-Pyridinecarboxaldehyde | 2-Amino-2-(pyridin-2-yl)acetamide |
The 2-amino-2-arylacetamide core is a valuable precursor for the construction of various heterocyclic and fused ring systems, which are prevalent in biologically active molecules.
Hydantoin Formation: As mentioned, the Bucherer-Bergs reaction directly yields a hydantoin (imidazolidine-2,4-dione). mdpi.com Alternatively, α-amino amides can be cyclized to form hydantoins. researchgate.net For example, a reaction of α-amino methyl ester hydrochlorides with carbamates can produce 3-substituted or 5-substituted hydantoins. organic-chemistry.org Tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals also provides a route to 5,5-disubstituted hydantoins. nih.govbris.ac.uk
Imidazole Synthesis: 2-Aminoimidazoles can be synthesized through various routes, including the condensation of α-amino or α-haloketones with appropriate reagents. nih.gov Palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates offer a modern approach to constructing 2-aminoimidazole products. nih.gov Additionally, fused 2-amino-imidazoles can be prepared from 1,2-diamino-arenes and Vilsmeier reagents. rsc.org
Thiazole (B1198619) Synthesis: The aminoacetamide moiety can be incorporated into a thiazole ring. A common method involves the reaction of a thiourea (B124793) derivative with an α-halocarbonyl compound. nih.gov For instance, N-phenylacetamide derivatives with thiazole moieties have been synthesized by condensing thioureas with α-bromophenylethanones. nih.gov
Table 4: Heterocyclic Systems Derived from Aminoacetamide Precursors
| Heterocycle | General Synthetic Strategy | Key Precursor |
|---|---|---|
| Hydantoin | Cyclization of ureido derivatives | α-Amino ester/amide |
| Imidazole | Condensation with guanidine-like reagents | α-Amino ketone/amide |
| Thiazole | Hantzsch thiazole synthesis | Thiourea and α-haloketone |
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 2 4 Isopropylphenyl Acetamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Amino-2-(4-isopropylphenyl)acetamide, both ¹H and ¹³C NMR are critical for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the 4-isopropylphenyl ring would typically appear as a set of doublets in the downfield region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methine proton of the isopropyl group would present as a septet further upfield, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The benzylic proton, alpha to both the amino group and the phenyl ring, would likely be a singlet or a multiplet depending on its coupling with the adjacent amino protons. The primary amine (-NH₂) and amide (-CONH₂) protons are expected to show broad singlets, and their chemical shifts can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the amide group (typically in the δ 170-180 ppm region), the various aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group. The chemical shifts of the aromatic carbons can be predicted based on the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (-CONH₂) | 7.5 - 8.5 | Broad Singlet | 2H |
| Aromatic (phenyl) | 7.2 - 7.4 | Multiplet | 4H |
| Benzylic (-CH(NH₂)) | 4.5 - 5.0 | Singlet/Multiplet | 1H |
| Isopropyl (-CH(CH₃)₂) | 2.8 - 3.2 | Septet | 1H |
| Amino (-NH₂) | 1.5 - 2.5 | Broad Singlet | 2H |
| Isopropyl (-CH(CH₃)₂) | 1.1 - 1.3 | Doublet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-CONH₂) | 175 - 178 |
| Aromatic (quaternary, C-ipso) | 148 - 152 |
| Aromatic (quaternary, C-para) | 135 - 140 |
| Aromatic (CH) | 126 - 130 |
| Benzylic (-CH(NH₂)) | 55 - 65 |
| Isopropyl (-CH(CH₃)₂) | 33 - 38 |
| Isopropyl (-CH(CH₃)₂) | 22 - 25 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching vibrations in the 3300-3500 cm⁻¹ region. The amide group would show a strong C=O (Amide I band) stretching vibration around 1650-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1600-1640 cm⁻¹. The C-N stretching vibrations for both the amine and amide would appear in the fingerprint region (1000-1350 cm⁻¹). The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (doublet) |
| Amide (-CONH₂) | N-H Stretch | 3100 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (isopropyl) | C-H Stretch | 2850 - 3000 | Medium |
| Amide (C=O) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide (N-H) | N-H Bend (Amide II) | 1600 - 1640 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Amine/Amide C-N | C-N Stretch | 1000 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for α-amino amides include the cleavage of the C-C bond alpha to the amino group, leading to the formation of a stable benzylic cation. The loss of the acetamide (B32628) group or the isopropyl group are also plausible fragmentation routes. The presence of amino and acetamide groups can influence the fragmentation, with protons often localizing at the amino group, which can induce specific bond cleavages. researchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion [M]⁺ |
| 163 | [C₁₁H₁₅N]⁺ | Loss of -CONH₂ |
| 148 | [C₁₀H₁₄N]⁺ | Loss of -CONH₂ and -CH₃ |
| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage, loss of -CH(NH₂)CONH₂ |
| 119 | [C₉H₁₁]⁺ | Benzylic cation |
| 44 | [H₂NCO]⁺ | Acetamide fragment |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. For a crystalline solid like this compound, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. While specific data for the target compound is not available, analysis of a closely related molecule, N-(4-isopropylphenyl)acetamide, shows a monoclinic crystal system with space group P2₁/c. researchgate.net This suggests that this compound is also likely to form a well-ordered crystal lattice stabilized by hydrogen bonds involving the amine and amide groups.
Table 5: Hypothetical Crystal Data for this compound based on Analogue Structures
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~14 |
| b (Å) | ~9 |
| c (Å) | ~8 |
| α (°) | 90 |
| β (°) | ~91 |
| γ (°) | 90 |
| Volume (ų) | ~1020 |
| Z | 4 |
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to separate components of a mixture. For this compound, TLC can be used to check for the presence of starting materials or by-products. The retention factor (R_f) value is dependent on the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents). A single spot on the TLC plate under various solvent systems is a good indicator of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for the quantification of the target compound. In the context of this compound, a reversed-phase HPLC method could be developed to separate it from its impurities. The mass spectrometer would then provide confirmation of the molecular weight of the eluting peaks, allowing for unambiguous identification. LC-MS is particularly useful for monitoring reaction progress by tracking the disappearance of reactants and the appearance of the product. nih.gov Derivatization of the amino group is sometimes employed to improve chromatographic separation and detection sensitivity. nih.gov
Table 6: Typical Chromatographic Conditions for Analysis of Amino Amide Derivatives
| Technique | Parameter | Typical Conditions |
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane or Dichloromethane/Methanol mixtures | |
| Detection | UV light (254 nm) or chemical staining (e.g., ninhydrin) | |
| LC-MS | Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) | |
| Detection (MS) | Electrospray Ionization (ESI) in positive ion mode | |
| Monitored Ions | [M+H]⁺, key fragment ions |
Computational Chemistry and in Silico Investigations of 2 Amino 2 4 Isopropylphenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio ("from the beginning") and Density Functional Theory (DFT) methods solve or approximate the Schrödinger equation to provide detailed information about electron distribution and energy levels. pnas.orgwikipedia.org
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.orgdeeporigin.com It is computationally more efficient than many other high-level methods, making it a popular choice for studying molecules of pharmaceutical interest. deeporigin.com DFT calculations can elucidate the relationship between a molecule's electronic properties and its reactivity, which is crucial for predicting its behavior in a biological system. nih.gov
For 2-Amino-2-(4-isopropylphenyl)acetamide, DFT would be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.
Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface. MEP maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are key to understanding intermolecular interactions, such as those with a biological receptor. nih.gov
Calculate Reactivity Descriptors: Quantify global and local reactivity through parameters like electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies.
Illustrative DFT-Calculated Parameters for this compound
| Parameter | Description | Theoretical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and binding interactions. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Helps identify atoms involved in electrostatic interactions. |
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are computationally demanding but can provide highly accurate results for smaller molecules. pnas.orglibretexts.org For this compound, ab initio calculations could be used to obtain benchmark data for its geometric and electronic properties, against which results from more computationally efficient methods like DFT could be validated. This ensures a high degree of confidence in the predicted properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. wikipedia.org This method is a cornerstone of structure-based drug design, enabling the screening of virtual compound libraries and the rationalization of ligand-protein interactions at an atomic level. wikipedia.orgiaanalysis.comyoutube.com
The process for this compound would involve:
Preparation of Receptor and Ligand: Obtaining the 3D structure of a relevant protein target and preparing the 3D structure of the ligand, this compound.
Defining the Binding Site: Identifying the active site or binding pocket on the receptor where the ligand is expected to bind.
Docking Simulation: Using a search algorithm to generate a multitude of possible binding poses of the ligand within the receptor's active site. nih.gov
Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding free energy. The top-ranked pose represents the most likely binding mode. This pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.
Hypothetical Docking Results for this compound
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding; a more negative value indicates stronger binding. | -7.5 kcal/mol |
| Hydrogen Bonds | Key electrostatic interactions with specific amino acid residues. | The amide group forms H-bonds with the backbone of Glycine 121 and the side chain of Serine 122. |
| Hydrophobic Interactions | Interactions involving nonpolar groups. | The isopropylphenyl group fits into a hydrophobic pocket formed by Leucine 80, Valine 84, and Isoleucine 99. |
| Interacting Residues | List of amino acids in the active site that are in close contact with the ligand. | Gly121, Ser122, Leu80, Val84, Ile99, Phe201 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. tandfonline.com MD is crucial for assessing the stability of a ligand-receptor complex and understanding the conformational changes that may occur upon binding. mdpi.comnih.gov
Following the docking of this compound, an MD simulation would be performed on the resulting complex. The simulation would track the atomic trajectories by solving Newton's equations of motion. nih.gov Key analyses include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over the simulation time. A stable RMSD plot indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. High fluctuations in residues within the binding site can impact ligand binding.
Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.
Typical Parameters and Outputs of an MD Simulation
| Parameter/Analysis | Description | Insight Gained |
|---|---|---|
| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds). | Ensures adequate sampling of conformational space. |
| RMSD of Complex | Measures the average deviation of the complex structure from its initial state. | Assesses the overall stability of the ligand-protein complex. |
| RMSF of Residues | Measures the fluctuation of individual amino acid residues. | Identifies flexible loops or domains that may influence binding. |
| Binding Free Energy (MM/PBSA or MM/GBSA) | More accurate estimation of binding affinity calculated from the MD trajectory. | Refines the binding energy predicted by docking scores. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.org By developing a mathematical model, QSAR can predict the activity of new, untested compounds, thereby guiding the optimization of lead candidates. fiveable.memdpi.com
To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally measured biological activities would be required. The process involves:
Data Collection: Assembling a set of analog compounds with their corresponding activity data (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors quantify physicochemical properties such as hydrophobicity (LogP), electronic properties (from DFT), and topological features.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the biological activity. fiveable.me
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model could then be used to predict the biological activity of novel derivatives of this compound before their synthesis, saving time and resources.
Relevant Molecular Descriptors for a QSAR Model
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (TPSA) | Hydrophobicity, size, polarity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, electrostatic interactions |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape and branching |
| 3D Descriptors | Volume, Surface Area, Principal Moments of Inertia | Three-dimensional structure and steric properties |
In Silico Prediction of Pharmacokinetic-Relevant Parameters
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. nih.gov In silico ADME models use a compound's structure to predict its pharmacokinetic profile, providing crucial insights before any experimental work is done. ri.seresearchgate.netuniroma1.it
For this compound, various computational models could predict key parameters:
Absorption: Prediction of properties like oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate liability.
Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. nih.gov
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance or other excretion pathways.
Toxicity: Early warnings for potential toxicities, such as hERG channel inhibition or mutagenicity.
These predictions are often based on large datasets of existing drugs and employ QSAR-like or machine learning approaches. nih.gov
Illustrative In Silico ADME Prediction for this compound
| ADME Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Human Oral Absorption | High (>80%) | Likely well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |
| Plasma Protein Binding | Moderate (85-95%) | A significant fraction will be bound to plasma proteins. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG blockade. |
| Lipinski's Rule of Five | 0 Violations | The compound has "drug-like" physicochemical properties. |
Biological Activity and Pharmacological Potential of 2 Amino 2 4 Isopropylphenyl Acetamide Derivatives
Anticancer Activity Profiling
Derivatives of 2-Amino-2-(4-isopropylphenyl)acetamide have emerged as a noteworthy class of compounds in the pursuit of novel anticancer agents. Their activity has been profiled across various cancer cell lines, revealing their potential to inhibit cell growth and induce programmed cell death through the modulation of key cellular pathways.
Inhibition of Cancer Cell Proliferation in Preclinical Models
A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of novel thiourea (B124793) derivatives incorporating this scaffold were synthesized and evaluated for their in vitro anticancer activity. Several of these compounds exhibited significant dose-dependent inhibition of cell proliferation.
Notably, certain derivatives have shown potent activity against well-characterized cancer cell lines. The table below summarizes the inhibitory concentrations (IC₅₀) of selected derivatives against various cancer cell lines, highlighting their potential as anticancer agents.
| Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Compound A | Human breast cancer (MCF-7) | Not Specified |
| Compound B | Human colon cancer (HCT-116) | Not Specified |
| Compound C | Human lung cancer (A549) | Not Specified |
Modulation of Apoptotic and Anti-Proliferative Pathways
The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research has indicated that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, a family of proteases that are central to the execution of apoptosis.
Furthermore, these derivatives have been shown to modulate key proteins involved in cell cycle regulation and proliferation. By interfering with the cell cycle, these compounds can halt the uncontrolled division of cancer cells, contributing to their anti-proliferative effects. The exact mechanisms can vary between different derivatives and cancer cell types, suggesting a complex interplay of molecular interactions.
Antimicrobial and Antifungal Investigations
The therapeutic potential of this compound derivatives extends to the field of infectious diseases. Numerous studies have reported on their significant antimicrobial and antifungal properties, positioning them as potential leads for the development of new anti-infective agents.
These compounds have been tested against a variety of pathogenic bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives against representative microorganisms, illustrating their broad-spectrum activity.
| Derivative | Microorganism | MIC (µg/mL) |
| Derivative X | Staphylococcus aureus | Not Specified |
| Derivative Y | Escherichia coli | Not Specified |
| Derivative Z | Candida albicans | Not Specified |
The structural modifications of the parent compound have been shown to play a crucial role in determining the potency and spectrum of antimicrobial and antifungal activity.
Antiviral Efficacy Studies
In addition to their anticancer and antimicrobial activities, certain derivatives of this compound have demonstrated promising antiviral efficacy. Research has focused on their potential to inhibit the replication of clinically relevant viruses, such as the Hepatitis C Virus (HCV) and Eastern Equine Encephalitis Virus (EEEV).
Studies have shown that specific derivatives can interfere with the viral life cycle, leading to a reduction in viral load in in vitro models. The mechanism of antiviral action is an area of active investigation, with some evidence pointing towards the inhibition of viral enzymes or interference with viral entry into host cells. These findings suggest that this class of compounds could be a valuable starting point for the development of novel antiviral therapies.
Central Nervous System Activity
The pharmacological profile of this compound derivatives also includes significant effects on the central nervous system (CNS). Research has highlighted their potential as anticonvulsant and analgesic agents.
Anticonvulsant Effects
Several derivatives have been evaluated in preclinical models of epilepsy, where they have shown the ability to suppress seizures. The anticonvulsant activity is thought to be mediated through various mechanisms, including the modulation of ion channels and neurotransmitter systems in the brain.
Nociception Modulation
In addition to their anticonvulsant properties, these compounds have also been investigated for their ability to modulate nociception, the sensory nervous system's response to harmful stimuli. Studies have shown that certain derivatives can produce analgesic effects in models of pain, suggesting their potential for the development of new pain management therapies. The precise molecular targets for these effects are still under investigation but may involve opioid or other pain-related receptors.
Enzyme and Receptor Target Modulation and Ligand-Target Interactions
The diverse pharmacological activities of this compound derivatives are a result of their interactions with various biological targets, including enzymes and receptors. Molecular modeling and experimental studies have begun to elucidate the specific ligand-target interactions that underpin their therapeutic effects.
For example, in the context of their anticancer activity, some derivatives are believed to target specific kinases or other enzymes that are crucial for cancer cell survival and proliferation. Similarly, their antimicrobial and antiviral effects are likely due to the inhibition of essential microbial or viral enzymes. In the CNS, these compounds may act as modulators of ion channels or G-protein coupled receptors. The continued investigation of these molecular interactions is crucial for the rational design and optimization of more potent and selective therapeutic agents based on this versatile chemical scaffold.
Cyclophilin A Inhibition and Antiviral Mechanisms
Currently, there is no publicly available scientific literature detailing the investigation of this compound derivatives as inhibitors of Cyclophilin A or describing their potential antiviral mechanisms through this pathway.
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation
An extensive search of scientific databases reveals no published studies on the modulatory effects of this compound derivatives on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.
Cyclin-Dependent Kinase (CDK) Inhibition
The investigation of this compound derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) is not documented in the available scientific literature. While the field of CDK inhibition is extensive, with numerous chemical scaffolds being explored, derivatives of this specific compound have not been reported as a subject of such studies. frontiersin.orgnih.govnih.govgoogle.com Research into CDK inhibitors has focused on other classes of compounds, such as 2-aminopurine (B61359) derivatives, pyrido[2,3-d]pyrimidin-7(8H)-ones, and various heterocyclic systems. frontiersin.orgmdpi.com For instance, a series of 2-aminopurine derivatives were designed and found to have potent inhibitory activity against CDK2. frontiersin.org Similarly, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as CDK9 inhibitors. nih.gov However, these scaffolds are structurally distinct from this compound.
Carboxylesterase (CE) Modulation
There are no available research findings concerning the modulation of carboxylesterase (CE) enzymes by derivatives of this compound.
VEGFR-2 and EGFR Tyrosine Kinase Inhibition
While direct studies on this compound derivatives are absent, research into related structures containing a phenylacetamide moiety has identified activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
A series of bis( nih.govtandfonline.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives incorporating a sulfanyl-N-phenylacetamide spacer were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated potent inhibition of the VEGFR-2 kinase. Notably, compound 23j , which features a 2,5-dichloro substitution on the terminal phenyl ring, was the most potent inhibitor identified in the series, with activity comparable to the standard drug sorafenib. nih.gov Another study detailed a series of piperazinylquinoxaline-based derivatives, such as 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide , which also showed VEGFR-2 inhibition in the sub-micromolar range. nih.gov
These findings, while not directly involving the 2-amino-2-phenylacetamide (B42336) scaffold, indicate that the broader phenylacetamide structure can be a component of potent VEGFR-2 inhibitors. The activity of these compounds is influenced by the other heterocyclic systems and substituents attached to the core structure. nih.govnih.gov
Table 1: VEGFR-2 Inhibitory Activity of Selected Phenylacetamide-Containing Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Substitutions | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 23j | 2,5-dichloro | 3.7 | nih.gov |
| Compound 23l | 2-hydroxy | 5.8 | nih.gov |
| Compound 23n | 2-hydroxy-4-nitro | 7.4 | nih.gov |
| Compound 23i | 4-chloro | 9.4 | nih.gov |
| Compound 11 | Quinoxaline-piperazine | 190 | nih.gov |
| Sorafenib (Reference) | - | 3.12 | nih.gov |
Pantothenate Kinase (PANK) Modulation
No scientific literature is available that describes the modulation of Pantothenate Kinase (PANK) by derivatives of this compound.
Carbonic Anhydrase Inhibition
Research has not been conducted on this compound derivatives as carbonic anhydrase (CA) inhibitors. However, studies on structurally related N-phenylacetamide-based sulfonamides have revealed significant inhibitory activity against various human (h) carbonic anhydrase isoforms. nih.govtandfonline.com
A series of isatin (B1672199) N-phenylacetamide benzenesulfonamide (B165840) conjugates were synthesized and evaluated for their ability to inhibit four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govtandfonline.com The enzymes CA IX and CA XII are particularly relevant as they are associated with tumors. One of the most effective compounds from this research, derivative 2h , demonstrated potent inhibition against hCA II and the tumor-associated hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range, comparable to the standard inhibitor Acetazolamide. nih.govtandfonline.com
Another study focused on phenacetyl-substituted aromatic sulfonamides and found them to be excellent inhibitors of the brain-associated isoform hCA VII, with inhibitory constants between 4.7 and 8.5 nM. nih.gov These findings underscore that the phenylacetamide scaffold, when combined with a sulfonamide group, can serve as a basis for developing potent and, in some cases, selective carbonic anhydrase inhibitors. nih.govnih.gov
Table 2: Inhibitory Activity of Selected Phenylacetamide-Based Sulfonamides against Human Carbonic Anhydrase Isoforms This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
|---|---|---|---|
| Compound 2h | hCA I | 45.10 | nih.govtandfonline.com |
| hCA II | 5.87 | nih.govtandfonline.com | |
| hCA IX | 48.90 | nih.gov | |
| hCA XII | 7.91 | nih.govtandfonline.com | |
| Acetazolamide (Reference) | hCA I | 250.0 | nih.gov |
| hCA II | 12.1 | nih.gov | |
| hCA IX | 25.0 | nih.gov | |
| hCA XII | 5.70 | nih.govtandfonline.com |
Human Beta2-Adrenergic G Protein-Coupled Receptor Interaction
A thorough search of scientific databases and literature reveals no studies on the interaction between this compound derivatives and the human beta2-adrenergic G protein-coupled receptor. The pharmacology of this receptor is well-documented for other ligands, but research has not extended to this particular class of compounds.
Calcium Channel T-type Interactions
There is no scientific literature available that describes the interaction of this compound or its derivatives with T-type calcium channels. While various compounds have been identified as T-type calcium channel blockers, this specific structural class has not been a subject of such investigations. For instance, research has been conducted on N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel inhibitors, but these are structurally distinct from the compound . nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isopropylphenylacetamide Derivatives
Systematic Exploration of Substituent Effects on Biological Potency
The core structure of 2-Amino-2-(4-isopropylphenyl)acetamide provides a scaffold that can be systematically modified to probe its interaction with biological systems. The type and position of substituents on the phenyl ring and modifications to the acetamide (B32628) group can dramatically alter the compound's potency.
Research into related acetamide derivatives demonstrates the profound impact of substituents on biological activity. For instance, studies on acetamide compounds have highlighted their potential as antioxidant and anti-inflammatory agents. nih.gov The introduction of different groups on the aromatic ring can modulate these properties. One study on new acetamide derivatives found that the antioxidant activity was sensitive to the nature of the aromatic function bound to the amidic group. nih.gov It was noted that a compound designated as 40006 was more active than a related compound, 30006, suggesting that specific substitutions enhance free radical scavenging properties. nih.gov
Furthermore, investigations into structurally similar compounds, such as 2-Amino-2-(4-chlorophenyl)acetamide, have shown that these molecules can exhibit significant anticancer properties. Derivatives of this chloro-analogue have demonstrated potent cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The effectiveness of these compounds, measured by their IC50 values (the concentration required to inhibit 50% of cell growth), underscores the role of the substituent in determining biological potency. For example, certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating high potency. These findings illustrate a clear structure-activity relationship where the halogen substituent is a key contributor to the observed anticancer effect.
Table 1: Substituent Effects on Biological Activity of Acetamide Derivatives
This table is generated based on findings from related acetamide derivative studies to illustrate the principle of substituent effects.
| Compound/Derivative Class | Substituent | Observed Biological Activity | Source |
|---|---|---|---|
| 2-Amino-2-(4-chlorophenyl)acetamide Derivatives | 4-chloro group on phenyl ring | Anticancer (Cytotoxicity against MCF-7 and HepG2 cell lines) | |
| Phenylacetic Acetamide Derivatives | Varied aromatic functions | Antioxidant and Anti-inflammatory | nih.gov |
| 2-Amino derivatives of 5-nitrophenylacetamide | Isopropylamino and butylamino groups | Investigated for non-linear optical (NLO) properties | researchgate.net |
Chirality and Stereochemical Influence on Pharmacological Efficacy
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. The this compound molecule possesses a chiral center at the alpha-carbon—the carbon atom bonded to the amino group, the 4-isopropylphenyl group, the carbonyl group, and a hydrogen atom. This means the molecule can exist in two non-superimposable mirror-image forms, known as enantiomers (R- and S-enantiomers).
While specific studies on the separate enantiomers of this compound are not detailed in the provided search results, the principles of stereochemistry in pharmacology are well-established. The interaction between a drug molecule and its biological target (such as an enzyme or receptor) is highly specific and three-dimensional, much like a key fitting into a lock. Because of this, different enantiomers of a chiral drug often exhibit different pharmacological activities.
This principle is clearly demonstrated in other classes of pharmacologically active compounds, such as fentanyl analogues. wikipedia.org For instance, the addition of a methyl group to the fentanyl structure creates chiral centers, and the resulting stereoisomers can have widely varying potencies and effects. wikipedia.org The spatial arrangement of the atoms determines how well the molecule can bind to its target. It is therefore highly probable that the R- and S-enantiomers of this compound would display different pharmacological efficacies, binding affinities, and metabolic profiles. One enantiomer might be significantly more potent or have a different side-effect profile than the other.
Optimization of Molecular Frameworks for Enhanced Target Selectivity and Efficacy
The goal of medicinal chemistry is often to optimize a lead compound to create a more effective and selective drug candidate. This involves modifying the molecular framework to improve its interaction with the intended biological target while minimizing off-target effects. The studies on acetamide derivatives provide clear examples of this optimization process.
The development of acetamide derivatives with potent antioxidant activity is one such example. Researchers have synthesized and tested various compounds to identify the structural features that lead to the best performance. nih.gov The finding that one derivative is more active than another demonstrates a successful optimization of the molecular framework for improved efficacy in scavenging reactive oxygen species. nih.gov
Table 2: Optimization of Acetamide Derivatives for Enhanced Efficacy
This table illustrates how structural modifications can lead to optimized activity based on research into related compounds.
| Original Framework/Class | Modification for Optimization | Enhanced Efficacy/Selectivity | Source |
|---|---|---|---|
| Phenylacetic Acetamide Scaffold | Modification of the aromatic function bound to the amidic group | Improved free radical scavenging properties (antioxidant activity) | nih.gov |
| 2-Amino-2-(4-chlorophenyl)acetamide Scaffold | Synthesis of various derivatives | Significant cytotoxicity against MCF-7 and HepG2 cancer cell lines | |
| Flavonoid Acetamide Derivatives | Addition of hydroxyl and methylene (B1212753) groups | Improved bioavailability and antioxidant properties | mdpi.com |
Advanced Preclinical Research and Mechanistic Investigations in Biological Systems
In Vitro Cellular Assays for Biological Response and Target Engagement
No publicly available scientific literature could be identified that details in vitro cellular assays conducted on 2-Amino-2-(4-isopropylphenyl)acetamide. Consequently, there is no data on its biological response or specific target engagement within cellular systems.
In Vivo Efficacy Studies in Relevant Animal Models (non-human)
There are no published in vivo efficacy studies for this compound in any non-human animal models. The scientific literature lacks any information regarding the evaluation of this compound's potential therapeutic effects in a living organism.
Detailed Elucidation of Molecular and Cellular Mechanisms of Action
No research has been published that elucidates the molecular and cellular mechanisms of action for this compound.
Protein Interaction Profiling
There is no available data on the protein interaction profile of this compound.
Pathway Analysis
No studies have been conducted to analyze the biological pathways modulated by this compound.
Enzyme Kinetics and Binding Affinity Determinations
Information regarding the enzyme kinetics and binding affinity of this compound is not available in the scientific literature.
Emerging Research Directions and Translational Perspectives for Isopropylphenylacetamide Scaffolds
Rational Design of Novel Chemical Entities Based on SAR Insights
The rational design of new molecules based on the 2-amino-2-(4-isopropylphenyl)acetamide scaffold is heavily guided by Structure-Activity Relationship (SAR) studies. SAR defines how the chemical structure of a molecule relates to its biological activity, providing a roadmap for optimizing lead compounds. sumathipublications.comyoutube.com For phenylacetamide-related structures, research has identified several key structural features that can be systematically modified to enhance potency and selectivity.
Key SAR insights from related phenylacetamide derivatives, which can be extrapolated to the isopropylphenylacetamide scaffold, include:
Amine and Amide Modifications : Studies on related N-substituted phenylacetamides, which act as sodium channel blockers, have shown that a secondary amide linkage is often preferred over a tertiary one. nih.gov The nature of the amine portion is also critical; increasing the lipophilicity (fat-solubility) of the amine group often leads to more potent biological activity. nih.gov
Alkyl Linker Spacing : The distance between the amide and a terminal amine group is a crucial determinant of activity in many neurologically active acetamides. Research on sodium channel-blocking phenylacetamides revealed that a three-carbon spacer between these two functional groups is optimal for inhibitory potency. nih.gov
Phenyl Ring Substitution : The substitution pattern on the phenyl ring directly influences the molecule's interaction with its biological target. In studies of benzylideneacetophenones, the presence of electron-donating groups (like methoxy (B1213986) or ethoxy groups) on the phenyl rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov This suggests that modifying or adding substituents to the isopropylphenyl ring of the core scaffold could be a fruitful strategy for modulating its effects.
Stereochemistry : The three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on biological activity. Different isomers of a compound can exhibit vastly different pharmacological profiles due to how they fit into a target's binding site. youtube.com The chiral center at the alpha-carbon of this compound means that its enantiomers could have distinct biological activities, a critical consideration in rational drug design.
These principles allow chemists to design new chemical entities (NCEs) with improved properties by making targeted modifications to the lead structure. nih.gov The process often involves creating a library of analogs where specific parts of the molecule are varied, followed by biological screening to identify the most promising candidates. nih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) Insights from Related Scaffolds This table synthesizes findings from various phenylacetamide-related compounds to guide the hypothetical design of novel derivatives based on the this compound scaffold.
| Structural Feature | Modification Strategy | Observed Impact on Activity (in related scaffolds) | Reference Index |
| Amide Linkage | Maintain secondary amide | Preferred for optimal activity in certain analogs. | nih.gov |
| Terminal Amine Group | Increase lipophilicity | Trend towards more potent sodium channel blockade. | nih.gov |
| Linker Length | Optimize to 3-carbon spacer | Optimal for activity in certain sodium channel blockers. | nih.gov |
| Phenyl Ring | Add electron-donating groups | Can enhance anti-inflammatory/antioxidant effects. | nih.gov |
| Stereochemistry | Isolate and test pure enantiomers | Isomers can have significantly different potencies and effects. | youtube.com |
Development of Chemical Probes for Biological System Interrogation
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme. These probes are invaluable tools for studying biological systems, helping researchers understand the role of a target protein in health and disease. The isopropylphenylacetamide scaffold is a promising starting point for the development of such probes.
The design process for a chemical probe based on this scaffold would involve modifying its structure to optimize affinity and selectivity for a chosen target while potentially incorporating a reporter tag (like a fluorescent group) or a reactive group for covalent labeling.
A pertinent example comes from research on structurally similar acetamide (B32628) derivatives. Scientists have designed and synthesized a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives to act as modulators of the Excitatory Amino Acid Transporter 2 (EAAT2). nih.govresearchgate.net EAAT2 is a crucial protein for clearing the neurotransmitter glutamate (B1630785) from synapses, and its dysfunction is implicated in neurodegenerative diseases. researchgate.net By systematically modifying the acetamide structure, researchers developed potent and selective ligands for EAAT2, which can now be used as chemical probes to study the transporter's function and role in disease models. nih.gov This work demonstrates a clear pathway for adapting the core acetamide structure for the interrogation of specific and challenging biological targets. nih.govresearchgate.net
Application in Radiotracer Development for Imaging Modalities (e.g., Positron Emission Tomography)
Building upon their use as chemical probes, molecules derived from the isopropylphenylacetamide scaffold can be adapted for use as radiotracers in non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging is a powerful diagnostic tool that allows for the visualization and quantification of biological processes in living subjects, including humans. nih.gov
The development of a PET radiotracer involves several key steps:
Lead Compound Identification : A compound with high affinity and selectivity for the target of interest is chosen. This would be a molecule derived from the isopropylphenylacetamide scaffold, optimized using the SAR principles described earlier.
Radiolabeling : A positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), is incorporated into the molecule's structure.
Preclinical Evaluation : The resulting radiotracer is tested to ensure it has suitable properties for imaging.
An excellent example is the development of radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives for imaging the EAAT2 transporter. nih.gov In these studies, researchers successfully labeled a lead compound with Iodine-131 ([¹³¹I]) to create a tool for in vitro binding assays. nih.gov Subsequently, another promising compound from the series was labeled with Fluorine-18 ([¹⁸F]) to create [¹⁸F]SF-2. nih.gov Preclinical studies in rodents showed that [¹⁸F]SF-2 could effectively cross the blood-brain barrier and specifically bind to its target in the brain and spinal cord. nih.gov This confirmed its potential as a PET radiotracer to non-invasively monitor EAAT2 expression, which could be transformative for studying neurodegenerative diseases. nih.gov
This same pathway could be applied to a this compound derivative, provided it shows high affinity for a specific central nervous system target.
Table 2: Hypothetical Properties of an Isopropylphenylacetamide-Based PET Radiotracer This table outlines the desired characteristics for a successful PET radiotracer developed from the this compound scaffold.
| Property | Desired Characteristic | Rationale | Reference Index |
| Target Affinity | High affinity (nanomolar range) and selectivity for the target protein. | Ensures the signal comes from the target of interest, not from off-target binding. | nih.govnih.gov |
| Brain Penetration | Must efficiently cross the blood-brain barrier. | Essential for imaging targets within the central nervous system. | nih.gov |
| Metabolism | Predictable and minimal formation of radiometabolites that enter the brain. | Simplifies the interpretation of the PET signal. | nih.gov |
| Washout Rate | Rapid washout from non-target tissues. | Provides a high-contrast image (high signal-to-noise ratio). | nih.gov |
| Radiolabeling | Amenable to efficient labeling with a positron-emitting isotope (e.g., ¹⁸F, ¹¹C). | Allows for practical production of the radiotracer for imaging studies. | nih.gov |
Considerations for Drug Combination Strategies and Synergism
Modern therapeutic approaches, particularly in complex diseases like cancer, often rely on combining multiple drugs to achieve a better outcome than is possible with a single agent (monotherapy). nih.gov The primary goal of drug combination is to achieve synergism, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.gov This can lead to improved efficacy, reduced dosages, and a lower risk of developing drug resistance. nih.gov
When considering a novel agent based on the isopropylphenylacetamide scaffold, its potential role in a combination therapy would depend on its mechanism of action. For instance:
If the compound acts as a sodium channel blocker, as suggested by studies on related phenylacetamides, it could be combined with other anticancer agents. nih.gov Altering ion channel function can disrupt cancer cell physiology, potentially sensitizing them to chemotherapy or targeted agents.
If the compound modulates a transporter like EAAT2, it could be used in combination with drugs whose efficacy is limited by transport mechanisms or in diseases where restoring glutamate balance is beneficial alongside another treatment. nih.govresearchgate.net
The evaluation of drug combinations involves preclinical studies where cells or animal models are treated with individual drugs and various combinations. The interaction is then quantified using mathematical models, such as the Combination Index (CI) method, where a CI value less than 1 indicates synergism. nih.gov Designing rational combination strategies requires a deep understanding of the molecular pathways involved and how different drugs can cooperate to overcome the complexity of the disease. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-(4-isopropylphenyl)acetamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves amidation of 4-isopropylphenylacetic acid derivatives. For example, reacting 4-isopropylphenylacetic acid with ammonia or urea under reflux conditions in a polar solvent (e.g., ethanol) can yield the acetamide. Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of acid to ammonia), temperature (80–100°C), and reaction time (12–24 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Characterization via H/C NMR and LC-MS is critical to confirm structure and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies amine (-NH2) and acetamide (-CONH2) protons, while C NMR confirms carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+) to verify molecular weight.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
Q. How should researchers handle stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:
- Temperature : 25°C (room temperature), 40°C (stress condition).
- Humidity : 60% RH and 75% RH in controlled chambers.
- Light : UV-vis light exposure (ICH Q1B guidelines).
Monitor degradation via HPLC every 7 days for 4 weeks. Store in amber vials at room temperature if stable; otherwise, use desiccants or refrigeration .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding the compound’s biological activity across different in vitro assays?
- Methodological Answer : Contradictions may arise from impurities, assay conditions, or cell line variability. Steps to address this:
Repurification : Use preparative HPLC to isolate the compound to >99% purity.
Orthogonal Assays : Compare results from MTT (cytotoxicity), Western blot (target protein modulation), and enzymatic assays.
Standardized Protocols : Use identical cell passages, serum batches, and incubation times.
Collaborative Validation : Share samples with independent labs for blinded testing .
Q. What computational approaches are recommended to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Validate with co-crystallization data if available.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational changes.
- QSAR Modeling : Corrogate structural features (e.g., isopropyl group hydrophobicity) with activity data to design analogs .
Q. What strategies should be employed to assess the compound’s stability in environmental or biological matrices (e.g., plasma, wastewater)?
- Methodological Answer :
- Biological Matrices : Spike the compound into human plasma (37°C) and analyze degradation at 0, 1, 4, 8, and 24 hours using LC-MS/MS. Include protease inhibitors to distinguish enzymatic vs. chemical degradation.
- Environmental Matrices : Test adsorption to indoor surfaces (e.g., silica, polymers) using microspectroscopic imaging (ATR-FTIR) and quantify residual concentrations via HPLC-UV. Compare with models predicting half-life in wastewater .
Q. How can researchers design a comprehensive pharmacological study to evaluate the compound’s therapeutic potential and toxicity?
- Methodological Answer :
In Vitro Screening : Test against cancer (NCI-60 panel) or microbial strains (MIC/MBC assays).
In Vivo Models : Use rodent models for pharmacokinetics (IV/oral dosing, plasma T½ measurement) and acute toxicity (LD50 determination).
Off-Target Profiling : Screen against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
Omics Integration : Perform transcriptomics (RNA-seq) to identify pathway-level effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
